5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The use of hydrogen fluoride or other fluorinating reagents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the specific conditions and reagents required depend on the desired outcome.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions may produce oxidized pyridine compounds .
Scientific Research Applications
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in radiolabeled imaging agents due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(pentafluoroethyl)pyridine-2-carboxylic acid: A similar compound with one pentafluoroethyl group instead of two.
1,1,2,2,2-pentafluoroethanesulfonyl fluoride: Another fluorinated compound with different functional groups.
bis(1,1,2,2,2-pentafluoroethyl)diazene: A compound with similar fluorinated groups but different overall structure.
Uniqueness
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of two pentafluoroethyl groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation .
Properties
IUPAC Name |
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F10NO2/c11-7(12,9(15,16)17)3-1-2-4(6(22)23)21-5(3)8(13,14)10(18,19)20/h1-2H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZMXKLTNLIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F10NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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